molecular formula C4H11BrN2O2 B12515897 2,4-Diaminobutanoic acid hydrobromide

2,4-Diaminobutanoic acid hydrobromide

Cat. No.: B12515897
M. Wt: 199.05 g/mol
InChI Key: RVCHWEZQMFNGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diaminobutanoic acid hydrobromide can be synthesized by reacting 2,4-diaminobutanoic acid with hydrobromic acid. The reaction typically takes place in an appropriate solvent, and the temperature and reaction conditions are carefully controlled to optimize yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The process includes the purification of the final product to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminobutanoic acid hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce different amine derivatives .

Mechanism of Action

The primary mechanism of action of 2,4-diaminobutanoic acid hydrobromide involves the inhibition of GABA transaminase, an enzyme responsible for converting GABA back to glutamate. By inhibiting this enzyme, the compound increases GABA levels, which can have various physiological effects . Additionally, it acts as a GABA reuptake inhibitor, further elevating GABA levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diaminobutanoic acid hydrobromide is unique due to its specific inhibitory effects on GABA transaminase and its ability to act as a GABA reuptake inhibitor. These properties make it valuable in both research and industrial applications .

Properties

IUPAC Name

2,4-diaminobutanoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCHWEZQMFNGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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